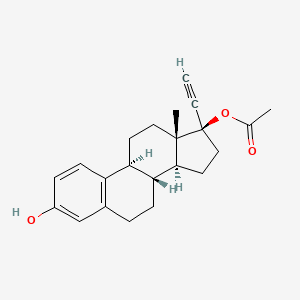

Ethynyl Estradiol 17-Acetate

Overview

Description

Ethynyl Estradiol 17-Acetate is a synthetic estrogenic compound derived from estradiol. It is commonly used in various hormonal therapies, including oral contraceptives and hormone replacement therapy. This compound is known for its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in medical applications .

Mechanism of Action

- ERs are present in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland .

- In the uterus, EE thickens the cervical mucus, making it less permeable to sperm, and alters the endometrial lining to prevent implantation .

- It also provides non-contraceptive benefits, such as regulating menstrual cycles and improving acne symptoms .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

Ethynyl Estradiol 17-Acetate plays a significant role in biochemical reactions. It binds with high affinity to the estrogen receptors in target organs . This interaction with estrogen receptors triggers a series of biochemical reactions that regulate various physiological processes. The nature of these interactions is primarily agonistic, meaning this compound mimics the action of natural estrogens, leading to the activation of estrogen-responsive genes .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause changes in the expression of genes involved in cell growth and differentiation . It also impacts cellular metabolism by influencing the activity of various enzymes and metabolic pathways .

Molecular Mechanism

The mechanism of action of this compound is primarily through its binding to estrogen receptors. Once bound, it can modulate the transcription of target genes, leading to changes in protein synthesis . It can also interact with other biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it exhibits significant first-order kinetics, with a degradation halftime of 22.8 hours . It has also been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, higher doses of this compound have been associated with an increased risk of venous thromboembolism

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver via the CYP3A4 enzyme . The metabolic pathways of this compound can also interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is primarily metabolized in the liver and excreted via feces and urine

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. It is known to bind to estrogen receptors, which are located in the cell nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethynyl Estradiol 17-Acetate typically involves the acetylation of Ethynyl Estradiol. The process begins with the ethynylation of estradiol at the 17th carbon position, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are optimized for maximum efficiency. The use of advanced purification techniques, including crystallization and chromatography, ensures the removal of impurities and the production of pharmaceutical-grade this compound .

Chemical Reactions Analysis

Types of Reactions: Ethynyl Estradiol 17-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, under controlled temperature and pH.

Major Products Formed:

Oxidation: Estrone derivatives.

Reduction: Ethynyl Estradiol.

Substitution: Various substituted estradiol derivatives.

Scientific Research Applications

Ethynyl Estradiol 17-Acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Estrone: A natural estrogen with lower oral bioavailability compared to Ethynyl Estradiol 17-Acetate.

Estriol: Another natural estrogen with distinct pharmacokinetic properties.

Ethinylestradiol: A synthetic estrogen similar to this compound but without the acetate group.

Uniqueness: this compound is unique due to its high oral bioavailability and resistance to metabolic degradation, making it more effective in hormonal therapies compared to its natural counterparts .

Biological Activity

Ethynyl estradiol 17-acetate (EEA) is a synthetic estrogen that has been extensively studied for its biological activity, particularly in the context of hormonal therapies and contraceptives. This article reviews the pharmacodynamics, mechanisms of action, and biological effects of EEA, supported by data tables and research findings.

Overview of this compound

Ethynyl estradiol is a potent estrogen receptor agonist, primarily used in contraceptive formulations and hormone replacement therapies. Its structure enhances oral bioavailability compared to natural estradiol, which suffers from poor absorption due to first-pass metabolism in the liver .

Pharmacodynamics

EEA exhibits its biological effects through interaction with estrogen receptors (ERα and ERβ) located in various tissues including the reproductive system, breast, and bones. The compound is known to:

- Agonize Estrogen Receptors : EEA binds to both ERα and ERβ, influencing gene expression related to reproductive health and secondary sexual characteristics .

- Induce Uterine Changes : In vivo studies have shown that EEA can induce significant changes in uterine weight and histology, demonstrating its uterotrophic effects .

Upon administration, EEA is absorbed and metabolized into estradiol. The mechanism involves:

- Binding to Estrogen Receptors : EEA enters target cells and binds to estrogen receptors.

- Gene Regulation : The receptor-ligand complex translocates to the nucleus, where it regulates gene transcription, leading to the production of proteins that mediate estrogenic effects .

- Physiological Effects : The activation of estrogen receptors results in various physiological outcomes such as increased growth of the endometrium and modulation of hormonal feedback mechanisms.

Table 1: Biological Effects of this compound

Case Studies

- Uterine Response Study : A study on immature rats showed that a single dose of EEA (10 μg/kg) resulted in significant changes in uterine weight and histology within hours post-administration. The peak effect was observed at 24 hours, with alterations in gene expression noted at multiple time points .

- Endothelial Cell Viability : Research indicated that EEA enhances the viability of human brain microvascular endothelial cells (hBMECs), suggesting potential neuroprotective effects linked to estrogen's role in maintaining vascular health .

Properties

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCORSRXZZKFQZ-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001034145 | |

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21221-29-4 | |

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.